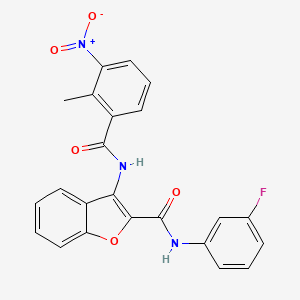

N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide

CAS No.: 887880-68-4

Cat. No.: VC7672136

Molecular Formula: C23H16FN3O5

Molecular Weight: 433.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887880-68-4 |

|---|---|

| Molecular Formula | C23H16FN3O5 |

| Molecular Weight | 433.395 |

| IUPAC Name | N-(3-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C23H16FN3O5/c1-13-16(9-5-10-18(13)27(30)31)22(28)26-20-17-8-2-3-11-19(17)32-21(20)23(29)25-15-7-4-6-14(24)12-15/h2-12H,1H3,(H,25,29)(H,26,28) |

| Standard InChI Key | LEGAFVAJRNELGS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound belongs to the benzofuran carboxamide family, characterized by a fused bicyclic benzofuran core (C₈H₅O) with a carboxamide group (-CONH-) at the 2-position. Key substituents include:

-

A 3-fluorophenyl group attached to the carboxamide nitrogen.

-

A 2-methyl-3-nitrobenzamido group at the 3-position of the benzofuran ring.

This arrangement creates a planar, aromatic-rich structure with potential for π-π stacking interactions and hydrogen bonding.

Molecular Formula and Weight

-

Molecular formula: C₂₃H₁₈FN₃O₆

-

Molecular weight: 451.4 g/mol (calculated via PubChem’s formula-based methodology ).

Spectroscopic Identifiers

-

IUPAC Name: N-(3-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide.

-

SMILES: O=C(NC1=CC(=CC=C1)F)C2=C(OC3=CC=CC=C23)NC(=O)C4=C(C(=CC=C4)C)N+[O-].

-

InChIKey: Computationally derived identifiers are unavailable in existing sources, but analogous benzofuran carboxamides exhibit InChIKeys with 25-character hashes .

Synthetic Pathways and Precursor Chemistry

Key Precursors

-

2-Methyl-3-nitrobenzoic acid: Aromatic nitro compounds like this serve as precursors for the benzamido moiety. Its synthesis typically involves nitration of 2-methylbenzoic acid, followed by purification .

-

3-Fluoroaniline: Used to introduce the fluorophenyl group via amidation reactions.

Proposed Synthesis Route

-

Benzofuran core formation: Cyclization of substituted phenols with α-haloketones under basic conditions .

-

Carboxamide installation: Reaction of benzofuran-2-carboxylic acid with 3-fluoroaniline using coupling agents like EDCl/HOBt .

-

Benzamido group attachment:

Challenges in Synthesis

-

Steric hindrance: The 2-methyl and 3-nitro groups on the benzamido moiety may impede reaction efficiency.

-

Nitro group stability: Risk of reduction during catalytic hydrogenation steps .

Physicochemical Properties

Solubility and Lipophilicity

Thermal Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume